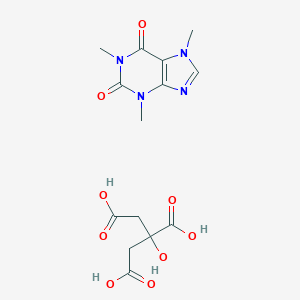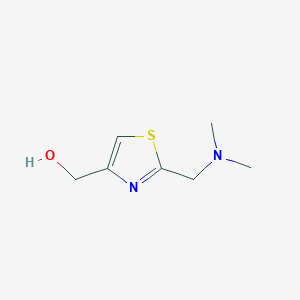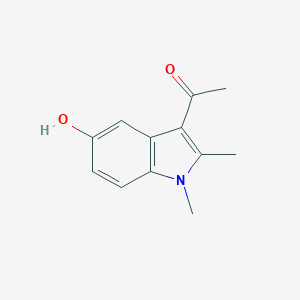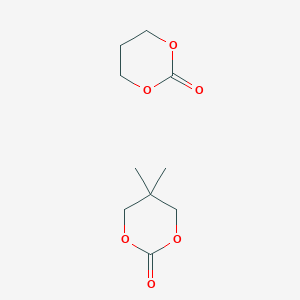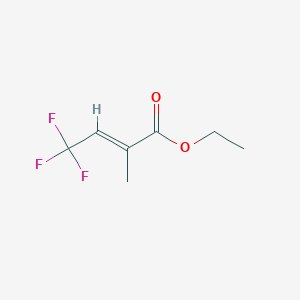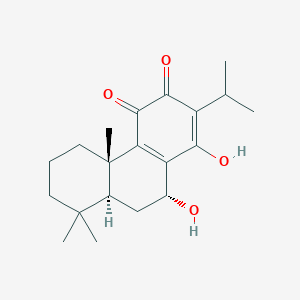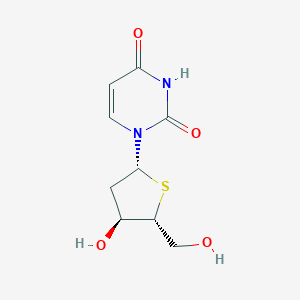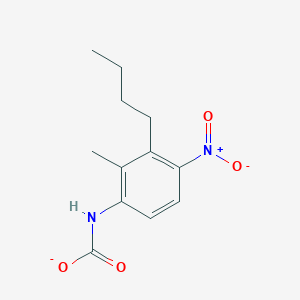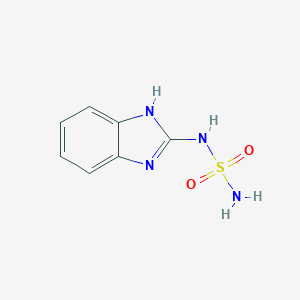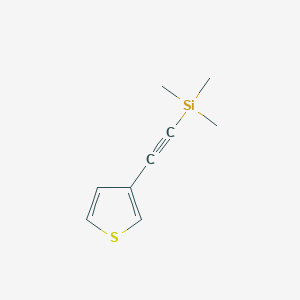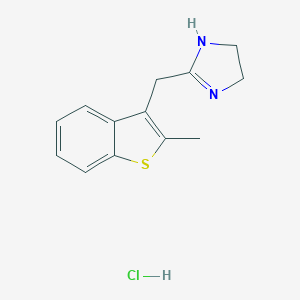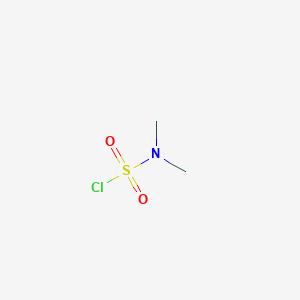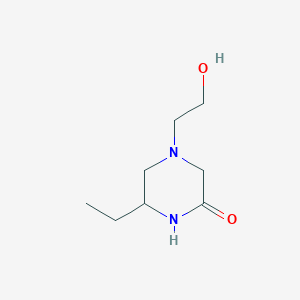
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one (HEPP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HEPP belongs to the class of piperazine derivatives and has a molecular weight of 174.23 g/mol.
Wirkmechanismus
The mechanism of action of 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one is not fully understood. However, it is believed that 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has also been reported to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA, which may contribute to its anticancer activity.
Biochemische Und Physiologische Effekte
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on normal cells. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has been reported to induce cell cycle arrest in cancer cells, which may contribute to its anticancer activity. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has also been found to possess antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has several advantages for lab experiments. It is readily available, easy to synthesize, and has a low toxicity profile. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one can be easily modified to generate analogs with improved pharmacological properties. However, 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one also has some limitations. Its mechanism of action is not fully understood, and its anticancer activity needs to be further validated in vivo.
Zukünftige Richtungen
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has several potential future directions in various fields of scientific research. In the field of medicinal chemistry, 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one analogs can be synthesized and evaluated for their anticancer, antifungal, and antibacterial activities. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one can also be used as a starting material for the synthesis of other piperazine derivatives with improved pharmacological properties. In the field of materials science, 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one can be used as a building block for the synthesis of functionalized polymers and nanoparticles. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one can also be used as a ligand for the synthesis of metal-organic frameworks with potential applications in catalysis and gas storage.
Conclusion:
In conclusion, 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method is simple, and it exhibits promising anticancer, antifungal, and antibacterial activities. However, further studies are required to fully understand its mechanism of action and validate its anticancer activity in vivo. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has several advantages for lab experiments, but it also has some limitations. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has several potential future directions in various fields of scientific research, and it can be used as a building block for the synthesis of functionalized polymers and nanoparticles.
Synthesemethoden
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one can be synthesized through the reaction of 2-ethylpiperazine with ethylene oxide in the presence of a catalyst. The reaction yields 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one as a white crystalline solid with a melting point of 70-72°C. The purity of 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one can be determined by using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one is in the field of medicinal chemistry. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has been reported to exhibit promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. 6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one has also been found to possess antifungal and antibacterial activities.
Eigenschaften
CAS-Nummer |
137066-44-5 |
|---|---|
Produktname |
6-Ethyl-4-(2-hydroxyethyl)piperazin-2-one |
Molekularformel |
C8H16N2O2 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
6-ethyl-4-(2-hydroxyethyl)piperazin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-2-7-5-10(3-4-11)6-8(12)9-7/h7,11H,2-6H2,1H3,(H,9,12) |
InChI-Schlüssel |
HOQHGROMGIIINA-UHFFFAOYSA-N |
SMILES |
CCC1CN(CC(=O)N1)CCO |
Kanonische SMILES |
CCC1CN(CC(=O)N1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



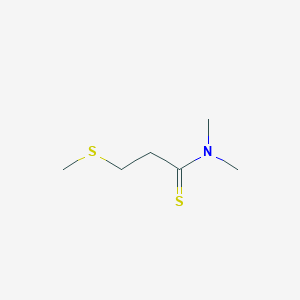
![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)
